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Lurasidone Metabolite 14283
Compound Name: _
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of
ID-14283, a major active metabolite of the atypical antipsychotic lurasidone. The information
presented herein is intended to support research and development efforts by providing key
data on its metabolic pathway, pharmacokinetic profile, and the methodologies used for its
characterization.

Introduction to Lurasidone and its Active Metabolite
ID-14283

Lurasidone is an atypical antipsychotic agent belonging to the benzoisothiazole class.[1] Its
therapeutic effects are mediated through a combination of antagonist activity at dopamine D2
and serotonin 5-HT2A and 5-HT7 receptors, and partial agonist activity at 5-HT1A receptors.[1]
Lurasidone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome
P450 enzyme CYP3A4.[1] This process leads to the formation of several metabolites, including
two major active metabolites, 1D-14283 and 1D-14326, and two major non-active metabolites,
ID-20219 and ID-20220.[1][2]

ID-14283 is a significant contributor to the overall pharmacological activity of lurasidone
treatment. This document focuses specifically on the pharmacokinetic characteristics of ID-
14283.
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Lurasidone Metabolism and the Formation of ID-
14283

The primary biotransformation pathways for lurasidone include oxidative N-dealkylation,
hydroxylation of the norbornane ring, and S-oxidation.[1][2] ID-14283 is formed through the
hydroxylation of the norbornane ring of the lurasidone molecule.
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Figure 1: Metabolic Pathway of Lurasidone to ID-14283.

Pharmacokinetic Profile of ID-14283

While specific quantitative data for ID-14283 is not extensively detailed in publicly available
literature, regulatory documents and clinical studies provide valuable insights into its
pharmacokinetic profile relative to the parent drug, lurasidone.

A study in healthy Chinese subjects indicated that the pharmacokinetic profiles of lurasidone's
metabolites, including ID-14283, were similar to that of the parent drug following single oral
doses of 20 mg, 40 mg, and 80 mg of lurasidone.[3] At steady-state, the accumulation index for
the metabolites was also similar to that of lurasidone.[3]

The following table summarizes the available pharmacokinetic data for lurasidone, which
serves as a reference for understanding the profile of its metabolite, ID-14283.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3171824/
https://api.psychopharmacologyinstitute.com/api/file/19099/download?jwt=null
https://www.benchchem.com/product/b602669?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/28695535/
https://pubmed.ncbi.nlm.nih.gov/28695535/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Lurasidone (40 mg, Lurasidone (20-80 Lurasidone (40 mg,

Parameter . . .
single dose) mg, single dose) multiple doses)
Tmax (hours) 1-3 1.0-3.0 Not Specified
N Dose-proportional »
Cmax Not Specified ) Not Specified
increase
N Dose-proportional N
AUC Not Specified ) Not Specified
increase
Half-life (hours) 18 (= 7% CV) 18.1-25.5 Not Specified
Accumulation Index _ _
Not Applicable Not Applicable 1.25

(AUCY)

Data for lurasidone is sourced from various pharmacokinetic studies.[2][3]

Experimental Protocols for Pharmacokinetic
Analysis

The quantification of lurasidone and its metabolite ID-14283 in biological matrices is typically
performed using validated high-performance liquid chromatography-tandem mass spectrometry
(LC-MS/MS) methods.[3]

Sample Collection and Preparation

» Biological Matrix: Human plasma is the standard matrix for pharmacokinetic analysis.

o Sample Collection: Blood samples are typically collected at various time points post-drug
administration to capture the absorption, distribution, metabolism, and excretion phases.

o Sample Preparation: A common method for sample preparation is liquid-liquid extraction.
This involves the extraction of the analytes from the plasma using an organic solvent,
followed by evaporation of the solvent and reconstitution of the residue in a solution
compatible with the LC-MS/MS system.

LC-MS/MS Analysis
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o Chromatographic Separation: The extracted analytes are separated using a reverse-phase
HPLC column.

e Mass Spectrometric Detection: The separated compounds are then introduced into a tandem
mass spectrometer for detection and quantification. The instrument is operated in multiple
reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
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Figure 2: Experimental Workflow for a Lurasidone Pharmacokinetic Study.
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Conclusion

ID-14283 is a major active metabolite of lurasidone, and its pharmacokinetic profile is an
important factor in understanding the overall clinical pharmacology of the parent drug. While
detailed quantitative data for ID-14283 are not readily available in the public domain, existing
studies indicate that its pharmacokinetic behavior is similar to that of lurasidone. Further
research and publication of full pharmacokinetic data for ID-14283 would be beneficial for the
scientific community. The methodologies for its quantification are well-established, relying on
sensitive and specific LC-MS/MS assays. This guide provides a foundational understanding for
researchers and professionals involved in the development and study of lurasidone and its
metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lurasidone HCI (Latuda), an Oral, Once-Daily Atypical Antipsychotic Agent for the
Treatment of Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

e 2. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]

¢ 3. Single- and Multiple-Dose Pharmacokinetics, Safety and Tolerability of Lurasidone in
Healthy Chinese Subjects - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics of
Lurasidone Metabolite ID-14283]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b602669#lurasidone-metabolite-14283-hydrochloride-
pharmacokinetic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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